![molecular formula C26H32N4O4S B2684629 N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-60-3](/img/no-structure.png)

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

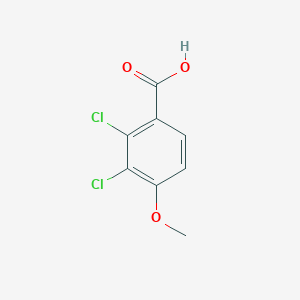

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolin ring and a thiadiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique

Synthesis and Biological Properties

Researchers have developed synthetic routes and evaluated the biological activities of compounds with structures related to N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide. For example, the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have been studied, revealing their effects on brain monoamine oxidase (MAO) activity and antitumor activities against mouse tumors, indicating moderate therapeutic effects (Markosyan et al., 2008).

Antimicrobial and Antitumor Activities

Another research focus has been on the antimicrobial and antitumor activities of quinazolinone derivatives. Syntheses of 1, 2, 4-triazole derivatives and their biological activity have been reported, underscoring the potential of these compounds in fighting bacterial and fungal infections (Havaldar & Patil, 2008).

Antioxidant and Anticancer Activities

The antioxidant and anticancer activities of novel derivatives have been explored, with some compounds showing significant efficacy. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that certain compounds exhibited antioxidant activity superior to ascorbic acid and displayed cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Targeted Cancer Therapy

The development of targeted cancer therapies using thymidylate synthase inhibitors has been a significant area of research. N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, now known as ONX 0801), is a novel antifolate drug that combines enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, offering a promising approach to cancer treatment with potentially lower toxicity due to selective accumulation in tumor cells (Tochowicz et al., 2013).

Mécanisme D'action

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, handling should be done with appropriate safety precautions.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide' involves the reaction of two key starting materials: 3-[ethyl(phenyl)amino]propylamine and 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid. The amine and acid are coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-[ethyl(phenyl)amino]propylamine", "6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid" ], "Reaction": [ "Step 1: Protect the amine group of 3-[ethyl(phenyl)amino]propylamine using a suitable protecting group such as Boc or Fmoc.", "Step 2: React the protected amine with 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid using standard peptide coupling reagents such as HATU or EDC to form the amide bond.", "Step 3: Deprotect the amine group using a suitable deprotection reagent such as TFA or piperidine to obtain the final product." ] } | |

Numéro CAS |

688053-60-3 |

Nom du produit |

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide |

Formule moléculaire |

C26H32N4O4S |

Poids moléculaire |

496.63 |

Nom IUPAC |

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |

InChI |

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35) |

Clé InChI |

ZBXBCUMGOCAYBX-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)

![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)